(R)-GNE-140

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

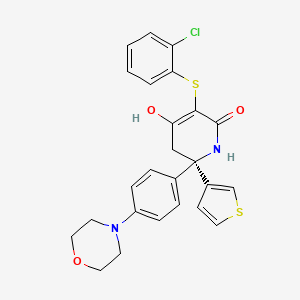

(2R)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFXXEIVBZJOAP-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)[C@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-GNE-140 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-GNE-140

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the mechanism of action of this compound, a potent inhibitor of lactate dehydrogenase. This guide details its molecular targets, impact on cellular signaling, and summarizes key experimental findings and methodologies.

Core Mechanism of Action

This compound is a highly potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA) and, to a slightly lesser extent, lactate dehydrogenase B (LDHB).[1][2][3][4][5] LDHA is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH. This final step of glycolysis is crucial for maintaining a high glycolytic rate, a characteristic metabolic feature of many cancer cells known as the "Warburg effect".

By inhibiting LDHA, this compound directly blocks the conversion of pyruvate to lactate.[6][7] This leads to a rapid disruption of global metabolism within cancer cells that are highly dependent on glycolysis.[4][8] The inhibition results in reduced lactate production and can lead to an increase in oxidative stress and subsequent cell death.[3][6] The compound is the more active (R)-enantiomer, demonstrating approximately 18-fold greater potency than its (S)-isomer.[1][2][3][5]

Quantitative Data

The inhibitory activity of this compound has been quantified across biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity

| Target | IC50 Value | Notes |

| LDHA | 3 nM | Cell-free assay.[1][2][3][4][5] |

| LDHB | 5 nM | Cell-free assay.[1][2][3][4][5] |

Table 2: Cellular Inhibitory Activity

| Cell Line / Condition | IC50 Value | Notes |

| MiaPaCa-2 (Pancreatic) | 2.05 µM | Cell viability assay.[9] |

| MiaPaCa-2 (Pancreatic) | 670 nM | Lactate production assay.[7] |

| Chondrosarcoma (IDH1 mutant) | 0.8 µM | Cell viability assay.[1][2][5] |

| Panel of 347 Cancer Cell Lines | < 5 µM | Inhibited proliferation in 37 lines at this cutoff.[1][2][5] |

Impact on Cellular Signaling Pathways

Inhibition of LDH by this compound has been shown to affect key signaling pathways involved in cell survival and metabolism.

-

Akt and p38 MAPK Signaling: In studies investigating EGF-induced signaling in breast cancer cells, the racemate GNE-140 was found to block the activation of p38 MAPK and Akt.[6] This suggests that the metabolic stress induced by LDH inhibition can interfere with pro-survival signaling cascades.

-

Resistance Mechanisms via AMPK-mTOR-S6K: Acquired resistance to this compound in pancreatic cancer cells has been linked to a metabolic shift towards oxidative phosphorylation (OXPHOS).[4] This shift is driven by the activation of the AMPK-mTOR-S6K signaling pathway, which promotes mitochondrial biogenesis and function.[4] This highlights a key metabolic plasticity that cancer cells can exploit to overcome LDH inhibition.

Experimental Protocols

The following section details the methodologies used in key experiments to characterize the activity of this compound.

Cell Viability and Proliferation Assay

This protocol is used to determine the concentration of this compound that inhibits cancer cell growth by 50% (IC50).

-

Cell Plating: Cancer cell lines are seeded in 384-well plates at optimal densities to ensure they reach 75-80% confluency by the end of the assay. The culture medium used is typically RPMI supplemented with 5% FBS and antibiotics.[1]

-

Compound Treatment: The day after plating, cells are treated with this compound using a serial dilution scheme (e.g., a 6-point dose titration).[1]

-

Incubation: The plates are incubated for 72 hours to allow for the compound to exert its effect.[1]

-

Viability Assessment: Cell viability is measured using a luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[1]

-

Data Analysis: The luminescence data is used to calculate absolute IC50 values by fitting the dose-response data to a four-parameter logistic curve.[1]

In Vivo Pharmacokinetic and Efficacy Studies

Animal models are used to assess the bioavailability and in vivo effects of this compound.

-

Animal Model: Female CD-1 mice are typically used for pharmacokinetic studies.[1] For efficacy, various tumor xenograft models can be employed.

-

Compound Administration: this compound is administered through different routes, such as intravenous (IV) injection (e.g., 1.0 mg/kg) or oral gavage (e.g., 5, 50, 100, 200 mg/kg), to assess bioavailability and exposure.[1][2]

-

Sample Collection: Blood samples are collected at various time points to determine plasma concentrations of the compound. For efficacy studies, tumor volume is measured regularly.

-

Data Analysis: Pharmacokinetic parameters such as clearance (Clp) and bioavailability are calculated.[1] In efficacy studies, tumor growth inhibition is determined. While this compound showed good oral bioavailability at lower doses, some studies have noted that it suffers from high clearance, which may limit its in vivo antitumor effects at tolerable doses.[1][9]

Conclusion

This compound is a potent and specific inhibitor of LDHA and LDHB, targeting the metabolic hallmark of many cancers. Its mechanism of action is centered on the disruption of glycolysis by preventing the conversion of pyruvate to lactate. This leads to metabolic collapse and growth arrest in susceptible cancer cell lines. While it shows promising in vitro activity and impacts key cellular signaling pathways, its translation to in vivo efficacy has been challenged by pharmacokinetic properties. Understanding the detailed mechanism, including potential resistance pathways, is crucial for the strategic development of LDH inhibitors in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | Dehydrogenase | TargetMol [targetmol.com]

- 6. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. patents.justia.com [patents.justia.com]

(R)-GNE-140: An In-Depth Technical Guide for Researchers and Drug Development Professionals

(R)-GNE-140 is a highly potent and specific small-molecule inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway.[1][2][3] Its ability to impede lactate production has positioned it as a valuable tool for investigating the role of cancer metabolism and as a potential therapeutic agent. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, pharmacokinetic properties, and detailed experimental protocols.

Biochemical and Cellular Activity

This compound is a potent inhibitor of both LDHA and LDHB, with a significantly higher potency for the (R)-enantiomer compared to its (S)-counterpart.[1][2][3] Its inhibitory activity has been demonstrated in various cancer cell lines, leading to a reduction in cell proliferation, motility, and invasion.[4]

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Species | Value | Reference(s) |

| IC50 (LDHA) | Human | 3 nM | [1][2][3] |

| IC50 (LDHB) | Human | 5 nM | [1][2][3] |

| Potency vs. (S)-enantiomer | - | 18-fold more potent | [1][2][3] |

| Cellular IC50 (MiaPaca2) | Human (Pancreatic) | Submicromolar | [1] |

| Cellular IC50 (Chondrosarcoma with IDH1 mutation) | Human (Bone) | 0.8 µM | [1][3] |

| Cellular IC50 (A549) | Human (Lung) | 0.36 µM | [5] |

| Effect on Cell Proliferation | Various Cancer Cell Lines | Inhibition in 37 of 347 cell lines (at 5 µM) | [1][3] |

Pharmacokinetic Properties

Preclinical studies in mice have demonstrated that this compound possesses favorable pharmacokinetic properties, including high oral bioavailability. However, some reports suggest that it may suffer from high clearance, which could limit its in vivo efficacy.[2][6]

Table 2: In Vivo Properties of this compound in Mice

| Parameter | Species | Dose | Observation | Reference(s) |

| Bioavailability | Mouse | 5 mg/kg (oral) | High | [2] |

| In Vivo Exposure | Mouse | 50-200 mg/kg (oral) | Greater exposure at higher doses | [2] |

| In Vivo Efficacy (MiaPaca-2 Xenograft) | Mouse | 400 mg/kg | No significant antitumor activity | [7] |

| In Vivo Efficacy (B16F10 Melanoma) | Mouse | 50 mg/kg (intratumoral) | Modest antitumor activity | [7] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis. This disruption of cancer cell metabolism leads to a variety of downstream effects, including the modulation of key signaling pathways. Inhibition of LDHA can lead to metabolic plasticity, where cancer cells shift towards oxidative phosphorylation (OXPHOS) to survive.[8] This has led to investigations combining LDHA inhibitors with OXPHOS inhibitors. Furthermore, acquired resistance to GNE-140 has been linked to the activation of the AMPK-mTOR-S6K signaling pathway.[9]

Figure 1: Simplified mechanism of action of this compound.

Figure 2: Acquired resistance to this compound involves the AMPK-mTOR-S6K pathway.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis of this compound is not publicly available, the synthesis of structurally related piperidine-2,4-dione LDHA inhibitors has been described in patent literature. A plausible synthetic approach is outlined below, based on these related structures.

Figure 3: General synthetic workflow for piperidine-2,4-dione LDHA inhibitors.

A representative synthesis would likely involve the construction of the core piperidine-2,4-dione ring, followed by sequential functionalization at the C3 and C6 positions. The chirality at the C6 position is a key feature of this compound and would likely be introduced through an asymmetric synthesis step or resolved from a racemic mixture using chiral chromatography.

Biochemical LDHA Inhibition Assay

This protocol is a general method for determining the IC50 of inhibitors against purified human LDHA.

Materials:

-

Purified human LDHA enzyme

-

NADH

-

Pyruvate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 0.01% Triton X-100, 2 mM DTT)[5]

-

This compound and other test compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a solution of LDHA enzyme in assay buffer (e.g., 2 nM).[5]

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the LDHA enzyme solution to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Add NADH to a final concentration of 60 µM.[5]

-

Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding pyruvate to a final concentration of 60 µM.[5]

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque-walled microplates

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium.

Materials:

-

Cancer cell lines

-

Serum-free culture medium

-

This compound

-

Lactate assay kit (colorimetric or fluorometric)

-

96-well plate

-

Microplate reader

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Replace the growth medium with serum-free medium containing serial dilutions of this compound or vehicle control.

-

Incubate for a specified time (e.g., 6 hours).[7]

-

Collect the cell culture supernatant.

-

Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's protocol.

-

Normalize the lactate levels to the cell number or total protein content.

Cell Invasion Assay (Boyden Chamber)

This assay assesses the ability of cells to invade through a basement membrane matrix.[4]

Materials:

-

Boyden chamber invasion assay kit with coated inserts

-

Serum-free medium and medium supplemented with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cell stain (e.g., crystal violet)

-

Microscope

Procedure:

-

Rehydrate the basement membrane-coated inserts.

-

Serum-starve the cells overnight.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add medium with a chemoattractant to the lower chamber.

-

Incubate for a sufficient time to allow for invasion (e.g., 24-48 hours).

-

Remove non-invading cells from the top of the insert with a cotton swab.

-

Fix and stain the invading cells on the bottom of the insert.

-

Count the number of stained cells in several fields of view under a microscope.

Western Blot Analysis of Signaling Pathways

This protocol is for analyzing changes in protein expression and phosphorylation in pathways like AMPK/mTOR.[9]

Materials:

-

Cells treated with this compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Efficacy Study in a Xenograft Model

This is a general protocol for assessing the antitumor activity of this compound in a mouse xenograft model.[7]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation

-

This compound formulation for in vivo administration (e.g., in 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice at the desired dose and schedule (e.g., daily oral gavage).[9]

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Figure 4: Workflow for an in vivo efficacy study.

Conclusion

This compound is a powerful and selective inhibitor of lactate dehydrogenase with demonstrated activity in both biochemical and cellular assays. While its in vivo efficacy may be influenced by its pharmacokinetic properties, it remains an invaluable research tool for dissecting the complexities of cancer metabolism and for exploring novel therapeutic strategies targeting the Warburg effect. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area of oncology.

References

- 1. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patents.justia.com [patents.justia.com]

- 7. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(R)-GNE-140 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of (R)-GNE-140, a potent inhibitor of lactate dehydrogenase (LDH). The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in oncology, metabolism, and drug discovery. This document details the quantitative biochemical and cellular activity of this compound, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action and related signaling pathways.

Core Target Profile and Potency

This compound is a highly potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). It demonstrates significantly greater potency than its (S)-enantiomer.

Table 1: Primary Target Inhibition

| Target | IC50 (nM) | Assay Type | Notes |

| LDHA | 3 | Cell-free | (R)-enantiomer is 18-fold more potent than the (S)-enantiomer.[1][2] |

| LDHB | 5 | Cell-free | |

| LDHC | 5 | Cell-free | [1] |

Selectivity Profile

This compound exhibits high selectivity for its primary targets, LDHA and LDHB, with minimal activity against other dehydrogenases and a broad panel of kinases.

Table 2: Off-Target Selectivity

| Target | IC50 | Assay Type | Notes |

| Malate Dehydrogenase 1 (MDH1) | >10 µM | Cell-free | Demonstrates high selectivity over MDH1. |

| Malate Dehydrogenase 2 (MDH2) | >10 µM | Cell-free | Demonstrates high selectivity over MDH2. |

| 301 Kinases | >1 µM | Cell-free | Screened against a panel of 301 kinases, indicating low off-target activity in the kinome. |

Cellular Activity Profile

In cellular assays, this compound demonstrates on-target activity by reducing lactate production and inhibiting the proliferation of cancer cell lines that are dependent on glycolysis.

Table 3: Cellular Assay Data

| Cell Line | Assay Type | IC50 | Notes |

| MIA PaCa-2 (Pancreatic Cancer) | Lactate Production | 670 nM | Demonstrates target engagement in a cellular context. |

| MIA PaCa-2 (Pancreatic Cancer) | Proliferation | 430 nM | Highlights sensitivity in a glycolysis-dependent cell line. |

| KP-2 (Pancreatic Cancer) | Proliferation | 430 nM | |

| IDH1-mutant Chondrosarcoma (Bone Cancer) | Proliferation | 0.8 µM | Shows activity in specific genetic contexts.[1] |

| Panel of 347 Cancer Cell Lines | Proliferation | - | Inhibits proliferation in 37 out of 347 cell lines with a potency cutoff of 5 µM.[1][2] |

Mechanism of Action and Signaling Pathways

This compound is an active site-targeting, competitive inhibitor of lactate dehydrogenase. By inhibiting the conversion of pyruvate to lactate, it disrupts the regeneration of NAD+ required for glycolysis, leading to a reduction in cellular lactate levels and an increase in pyruvate.

Glycolysis Inhibition Workflow

Caption: Inhibition of LDHA/B by this compound blocks lactate production.

In certain cellular contexts, particularly in the development of acquired resistance, inhibition of LDHA by this compound can lead to the activation of compensatory signaling pathways that promote oxidative phosphorylation (OXPHOS).

Acquired Resistance Signaling Pathway

Caption: Acquired resistance to this compound can be mediated by the AMPK-mTOR pathway.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize this compound.

Biochemical LDHA/LDHB Inhibition Assay

This assay quantifies the enzymatic activity of LDHA or LDHB in the presence of an inhibitor.

Workflow Diagram

Caption: Workflow for the biochemical LDH inhibition assay.

Protocol:

-

Reagents:

-

Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5.

-

Recombinant human LDHA or LDHB enzyme.

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form).

-

Sodium pyruvate.

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, LDHA or LDHB enzyme, and varying concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of NADH and sodium pyruvate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cellular Lactate Production Assay

This assay measures the level of lactate secreted by cells into the culture medium following treatment with an inhibitor.

Workflow Diagram

References

The Structure-Activity Relationship of (R)-GNE-140: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Lactate Dehydrogenase Inhibitor

(R)-GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), enzymes crucial for anaerobic glycolysis.[1][2] The dependency of many cancer cells on this metabolic pathway, known as the Warburg effect, has positioned LDH as a promising target for anticancer therapies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data of its analogs, the experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure and Mechanism of Action

This compound is a hydroxylactam-based compound that exhibits potent, low nanomolar inhibition of both LDHA and LDHB.[1][2] The R-enantiomer of GNE-140 is significantly more potent than its S-enantiomer, highlighting the stereospecificity of its interaction with the enzyme's active site.[2] The molecule acts as a competitive inhibitor with respect to the substrate pyruvate.

Structure-Activity Relationship (SAR) Data

The development of this compound involved extensive medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. The following tables summarize the key SAR findings from the optimization of the hydroxylactam scaffold and the exploration of alternative core structures.

Table 1: SAR of Hydroxylactam Analogs

This table presents data from the lead optimization of the hydroxylactam series, focusing on modifications at the R1, R2, and R3 positions of the core structure.

| Compound | R1 | R2 | R3 | LDHA IC50 (nM) | MiaPaca2 Lactate IC50 (µM) |

| This compound | 2-chlorophenyl | 4-morpholinophenyl | 3-thienyl | 3 | 0.67 |

| Analog 1 | Phenyl | 4-morpholinophenyl | 3-thienyl | 15 | 2.5 |

| Analog 2 | 2-fluorophenyl | 4-morpholinophenyl | 3-thienyl | 5 | 1.1 |

| Analog 3 | 2-chlorophenyl | Phenyl | 3-thienyl | 50 | >10 |

| Analog 4 | 2-chlorophenyl | 4-(piperidin-1-yl)phenyl | 3-thienyl | 4 | 0.8 |

| Analog 5 | 2-chlorophenyl | 4-morpholinophenyl | 2-thienyl | 8 | 1.5 |

| Analog 6 | 2-chlorophenyl | 4-morpholinophenyl | Phenyl | 25 | 5.2 |

Data synthesized from Purkey HE, et al. ACS Med Chem Lett. 2016.

Table 2: SAR of Simplified Core Analogs

This table explores the impact of replacing the complex dihydropyridone core of GNE-140 with simpler pyrimidone, pyranone, or pyridone cores.

| Compound ID | Core Structure | hLDHA IC50 (µM) | hLDHB IC50 (µM) |

| GNE-140 (Reference) | Dihydropyridone | 0.0022 | 0.0121 |

| 1a | Pyrimidone | 40.3 | 39.8 |

| 1b | Pyranone | 13.6 | 27.0 |

| 1c | Pyridone | 19.5 | 117.6 |

Data from Mo WH, et al. ResearchSquare. 2024.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR tables.

LDH Biochemical Assay Protocol

This protocol is for determining the in vitro potency of compounds against purified human LDHA and LDHB enzymes.

Materials:

-

Purified recombinant human LDHA and LDHB enzymes

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Sodium pyruvate

-

Tris-HCl buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds

-

384-well assay plates

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the test compound in DMSO.

-

Prepare the assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Prepare the enzyme solution by diluting the purified LDH enzyme in assay buffer to the desired concentration.

-

Prepare the substrate/cofactor solution by dissolving NADH and sodium pyruvate in assay buffer.

-

Add 2 µL of the diluted test compound or DMSO (for control wells) to the assay plate.

-

Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the substrate/cofactor solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader. The rate of NADH oxidation is proportional to LDH activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Lactate Production Assay Protocol

This protocol measures the ability of a compound to inhibit lactate production in cancer cells.

Materials:

-

MiaPaca-2 pancreatic cancer cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds

-

Lactate assay kit

-

96-well cell culture plates

-

Plate reader capable of colorimetric or fluorometric measurement

Procedure:

-

Seed MiaPaca-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Treat the cells with a serial dilution of the test compound for 24 hours.

-

After the incubation period, collect the cell culture supernatant.

-

Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

-

Determine the cell viability in the corresponding wells using a standard viability assay (e.g., CellTiter-Glo®) to normalize for cell number.

-

Calculate the percent inhibition of lactate production for each compound concentration relative to the vehicle-treated control, normalized to cell viability.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (CellTiter-Glo®) Protocol

This protocol determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Cells in culture

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled multiwell plates (96- or 384-well)

-

Luminometer

Procedure:

-

Prepare opaque-walled multiwell plates with cells in culture medium (100 µL for 96-well plates or 25 µL for 384-well plates).

-

Prepare control wells containing medium without cells for background luminescence measurement.

-

Add the test compound to the experimental wells and incubate for the desired period.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a luminometer.

Visualizations

Glycolysis and Lactate Dehydrogenase Pathway

This diagram illustrates the central role of Lactate Dehydrogenase (LDH) in anaerobic glycolysis, the metabolic pathway targeted by this compound.

Caption: Role of LDH in the metabolic fate of pyruvate.

General SAR Study Workflow

This diagram outlines the typical experimental workflow for conducting a structure-activity relationship study of a drug candidate like this compound.

Caption: Iterative workflow for SAR studies.

References

- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

(R)-GNE-140: A Potent Lactate Dehydrogenase A Inhibitor for Targeting the Warburg Effect in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a profound metabolic reprogramming, famously known as the Warburg effect, characterized by a preference for aerobic glycolysis even in the presence of ample oxygen. This metabolic shift is orchestrated by key enzymes, among which lactate dehydrogenase A (LDHA) plays a pivotal role in converting pyruvate to lactate, the final step of aerobic glycolysis. The aberrant reliance on this pathway presents a therapeutic vulnerability in various cancers. (R)-GNE-140 has emerged as a highly potent and specific small molecule inhibitor of LDHA, demonstrating significant anti-proliferative effects in a range of cancer models. This technical guide provides a comprehensive overview of the role of this compound in modulating the Warburg effect, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data from preclinical studies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies targeting cancer metabolism.

Introduction: The Warburg Effect and the Role of LDHA

The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in aerobic conditions.[1][2] This is in stark contrast to normal differentiated cells, which primarily rely on oxidative phosphorylation (OXPHOS) in the mitochondria for energy production. This metabolic phenotype provides cancer cells with a growth advantage by supplying ATP and essential biosynthetic precursors for rapid cell proliferation.[3][4]

Lactate dehydrogenase (LDH) is a critical enzyme in this process, catalyzing the interconversion of pyruvate and lactate.[5] The LDHA isoform is particularly important in cancer, as it is frequently overexpressed and is the primary driver of pyruvate to lactate conversion.[6][7] This regeneration of NAD+ from NADH by LDHA is essential to sustain the high glycolytic flux observed in cancer cells.[7] The accumulation of lactate in the tumor microenvironment also contributes to an acidic milieu, which promotes tumor invasion, metastasis, and immunosuppression.[2][5] Given its central role, LDHA has emerged as a promising therapeutic target for cancer.[5][7]

This compound: A Potent and Specific LDHA Inhibitor

This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and, to a lesser extent, lactate dehydrogenase B (LDHB).[8][9] It is the more active enantiomer of the racemate GNE-140, being 18-fold more potent than its (S)-enantiomer.[9] By directly inhibiting LDHA, this compound blocks the conversion of pyruvate to lactate, thereby disrupting the metabolic cycle that sustains the Warburg effect.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the LDHA enzyme.[10] This inhibition leads to a metabolic shift in cancer cells, characterized by:

-

Decreased Lactate Production: Inhibition of LDHA directly reduces the conversion of pyruvate to lactate.[11]

-

Increased Pyruvate Accumulation: The blockage of pyruvate's conversion to lactate leads to its accumulation within the cell.

-

Shift towards Oxidative Phosphorylation: The accumulated pyruvate can be shunted into the mitochondria to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to an increase in oxygen consumption.[12]

-

Reduced Glycolytic Flux: The disruption of the final step of glycolysis can lead to a feedback inhibition of the entire pathway.

-

Induction of Cell Death: In cancer cells that are highly dependent on aerobic glycolysis, the metabolic stress induced by this compound can lead to cell growth arrest and apoptosis.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line(s) | Reference(s) |

| LDHA (cell-free) | 3 | - | [9] |

| LDHB (cell-free) | 5 | - | [9] |

| Lactate Production | 670 | MiaPaCa-2 (pancreatic) | [11] |

| Proliferation (IC50) | 0.8 µM | Chondrosarcoma (IDH1 mutant) | [9] |

Table 2: Effects of this compound on Cancer Cell Metabolism

| Parameter | Cell Line | Treatment Concentration | Observed Effect | Reference(s) |

| Lactate Production | B16 (melanoma) | 10 µM | Decreased | [14] |

| Glucose Consumption | B16 (melanoma) | 10 µM | Decreased | [14] |

| Extracellular Acidification Rate (ECAR) | B16 (melanoma) | 10 µM | Decreased | [14] |

| Oxygen Consumption Rate (OCR) | B16 (melanoma) | 10 µM | Increased | [14] |

Table 3: In Vivo Efficacy of this compound

| Parameter | Animal Model | Dosing | Observed Effect | Reference(s) |

| Bioavailability | Mice | 5 mg/kg (oral) | High | [15] |

| Exposure | Mice | 50-200 mg/kg (oral) | Greater in vivo exposure | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in modulating the Warburg effect.

LDHA Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified LDHA.

Principle: The assay measures the rate of NADH oxidation to NAD+ by LDHA, which is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human LDHA enzyme

-

This compound

-

Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.4

-

NADH

-

Sodium Pyruvate

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADH solution (final concentration ~150 µM)

-

This compound dilution or vehicle (DMSO)

-

Purified LDHA enzyme

-

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding sodium pyruvate solution (final concentration ~1 mM).

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.[16]

Principle: This assay quantifies ATP, an indicator of metabolically active cells. A luminescent signal is generated that is proportional to the amount of ATP present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Treat the cells with the this compound dilutions or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Lactate Production Assay

This assay measures the amount of lactate secreted by cancer cells into the culture medium, providing a direct readout of LDHA activity in a cellular context.

Principle: Lactate in the culture medium is measured using a colorimetric or fluorometric assay kit, often based on an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Lactate Assay Kit (e.g., from Cayman Chemical, Abcam, or similar)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves adding a reaction mixture and incubating for a specific time.

-

Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.

-

Generate a standard curve using the provided lactate standards.

-

Calculate the lactate concentration in each sample from the standard curve and normalize it to the cell number or protein concentration.

Glucose Uptake Assay

This assay measures the rate of glucose uptake by cancer cells, a key feature of the Warburg effect. A common method utilizes the fluorescent glucose analog 2-NBDG.

Principle: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) is a fluorescently labeled deoxyglucose analog that is taken up by cells through glucose transporters. The intracellular fluorescence intensity is proportional to the glucose uptake.

Materials:

-

Cancer cell lines

-

Glucose-free culture medium

-

2-NBDG

-

This compound

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells and treat with this compound or vehicle for the desired time.

-

Wash the cells with PBS and incubate them in glucose-free medium for 30-60 minutes to deplete intracellular glucose.

-

Add 2-NBDG (typically 50-100 µM) to the medium and incubate for 15-30 minutes.

-

Stop the uptake by washing the cells with ice-cold PBS.

-

Harvest the cells (e.g., by trypsinization).

-

Analyze the fluorescence of the cells using a flow cytometer (typically in the FITC channel) or visualize and quantify using a fluorescence microscope.

-

The mean fluorescence intensity (MFI) is used as a measure of glucose uptake.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key metabolic enzymes, such as LDHA and Hexokinase 2 (HK2), in response to this compound treatment.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LDHA, anti-HK2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle.

-

Lyse the cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Metabolic Flux Analysis (OCR and ECAR)

The Seahorse XF Analyzer is a standard instrument for measuring the two major energy-producing pathways in cells: mitochondrial respiration (measured as Oxygen Consumption Rate, OCR) and glycolysis (measured as Extracellular Acidification Rate, ECAR).

Principle: The instrument uses solid-state sensors to measure the oxygen and proton concentration in the medium immediately surrounding the cells in real-time.

Materials:

-

Cancer cell lines

-

This compound

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant solution

-

Seahorse XF Assay Medium

-

Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

-

Glycolysis stress test compounds (Glucose, Oligomycin, 2-DG)

-

Seahorse XF Analyzer

Procedure:

-

Seed cells in a Seahorse XF microplate and allow them to form a monolayer.

-

Treat the cells with this compound or vehicle for the desired duration.

-

One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO₂ incubator.

-

Calibrate the sensor cartridge with Seahorse XF Calibrant.

-

Load the injection ports of the sensor cartridge with the metabolic stress test compounds.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

-

The instrument will measure baseline OCR and ECAR, and then the response to the injected compounds.

-

Analyze the data using the Seahorse Wave software to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.

Signaling Pathways and Resistance Mechanisms

Core Signaling Pathway: Aerobic Glycolysis

This compound directly targets a key step in the aerobic glycolysis pathway, also known as the Warburg effect.

Caption: The Warburg Effect and the inhibitory action of this compound on LDHA.

Experimental Workflow: Evaluating this compound

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.

Caption: A standard workflow for the in vitro evaluation of this compound.

Mechanism of Acquired Resistance

Prolonged treatment with LDHA inhibitors can lead to acquired resistance in some cancer cells. A key mechanism involves a metabolic shift to oxidative phosphorylation (OXPHOS), often driven by the activation of the AMPK-mTOR-S6K signaling pathway.[13]

Caption: The AMPK-mTOR-S6K pathway in acquired resistance to LDHA inhibitors.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate for cancers that exhibit a strong dependence on the Warburg effect. Its high potency and specificity for LDHA allow for the targeted disruption of aerobic glycolysis, leading to metabolic stress and inhibition of cancer cell proliferation. This technical guide provides a foundational understanding of this compound, including its mechanism of action, methods for its evaluation, and key quantitative data. Further research into combination therapies, particularly with inhibitors of oxidative phosphorylation or signaling pathways involved in metabolic plasticity, may hold the key to overcoming potential resistance and enhancing the anti-cancer efficacy of LDHA inhibitors like this compound.

References

- 1. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 2. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 4. abcam.com [abcam.com]

- 5. promega.com [promega.com]

- 6. scholarworks.uark.edu [scholarworks.uark.edu]

- 7. Discovery of human lactate dehydrogenase A (LDHA) inhibitors as anticancer agents to inhibit the proliferation of MG-63 osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 9. promega.com [promega.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the “Warburg effect” restricting tumor growth to oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biocompare.com [biocompare.com]

- 14. JCI - Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models [jci.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

Investigating Metabolic Reprogramming with (R)-GNE-140: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, presenting a promising avenue for therapeutic intervention. One key enzyme in altered cancer metabolism is Lactate Dehydrogenase A (LDHA), which is crucial for the conversion of pyruvate to lactate, a process vital for regenerating NAD+ and sustaining high rates of glycolysis. (R)-GNE-140 is a potent and selective inhibitor of both LDHA and its isoform LDHB, offering a powerful tool to probe the consequences of disrupting glycolytic metabolism in cancer cells. This technical guide provides an in-depth overview of the experimental methodologies and signaling pathways involved in investigating metabolic reprogramming using this compound, with a focus on practical application for researchers in oncology and drug development.

Introduction to this compound

This compound is a small molecule inhibitor that potently targets Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB).[1][2][3][4] It is the more active enantiomer of the racemic mixture GNE-140 and has demonstrated significant effects on the metabolic landscape of cancer cells.[5][6] By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. This inhibition leads to a rapid alteration of global metabolism in cancer cells that are highly dependent on glycolysis, often referred to as the "Warburg effect".[4][7]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.

| Target | IC50 (nM) | Reference |

| LDHA | 3 | [1][2][3][4] |

| LDHB | 5 | [1][2][3][4] |

| LDHC | Not specified | [2] |

Table 1: In Vitro Enzyme Inhibition by this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for LDHA and LDHB.

| Cell Line Panel | Number of Cell Lines Tested | Number of Sensitive Cell Lines (at 5 µM) | Reference |

| Broad Cancer Cell Line Panel | 347 | 37 | [1][2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table highlights the percentage of cancer cell lines susceptible to this compound treatment.

| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |

| Chondrosarcoma cells | Bone Cancer | 0.8 | Harboring IDH1 mutations | [1][2] |

| MIA PaCa-2 | Pancreatic Cancer | Submicromolar | - | [2] |

Table 3: Specific Cancer Cell Line Sensitivity to this compound. This table provides examples of cancer cell lines that are particularly sensitive to this compound.

Signaling Pathways and Resistance Mechanisms

Inhibition of LDHA by this compound can induce metabolic stress in cancer cells. While initially effective, acquired resistance can emerge. A key mechanism of resistance involves the upregulation of oxidative phosphorylation (OXPHOS) to compensate for the block in glycolysis.[4][8] This metabolic plasticity is often driven by the activation of the AMP-activated protein kinase (AMPK)-mTOR-S6K signaling pathway.[4]

Figure 1: this compound Mechanism of Action and Resistance Pathway. This diagram illustrates how this compound inhibits LDHA, leading to reduced lactate production and cell proliferation. It also depicts the acquired resistance mechanism involving the AMPK-mTOR-S6K pathway and a compensatory increase in OXPHOS.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[1][2][3]

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines of interest

-

This compound (solubilized in DMSO)

-

Complete cell culture medium

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) of complete culture medium.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium.

-

Add the desired concentrations of this compound to the experimental wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plates for the desired treatment duration (e.g., 72 hours).

-

-

Assay Protocol:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental values.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Figure 2: Cell Viability Assay Workflow. This diagram outlines the key steps for assessing cell viability after treatment with this compound using the CellTiter-Glo® assay.

Lactate Production Assay

This protocol is based on commercially available lactate assay kits.

Objective: To measure the effect of this compound on extracellular lactate concentration.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

96-well plates

-

Lactate Assay Kit (e.g., Sigma-Aldrich MAK064 or similar)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).

-

-

Sample Collection:

-

Carefully collect the cell culture supernatant from each well.

-

If necessary, deproteinize the samples using a 10 kDa molecular weight cut-off spin filter to remove any LDH that may have leaked from cells.

-

-

Lactate Measurement:

-

Follow the specific instructions of the chosen lactate assay kit.

-

Typically, this involves preparing a master reaction mix containing the lactate probe and enzyme mix.

-

Add the reaction mix to the supernatant samples and lactate standards in a new 96-well plate.

-

Incubate the plate at room temperature for the recommended time, protected from light.

-

Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the lactate standards.

-

Determine the lactate concentration in each sample from the standard curve.

-

Normalize the lactate concentration to the cell number or protein concentration in the corresponding wells.

-

Intracellular Metabolite Extraction for GC-MS Analysis

This protocol provides a general framework for extracting intracellular metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To analyze the changes in the intracellular metabolome following this compound treatment.

Materials:

-

Cultured cells treated with this compound or vehicle

-

Cold PBS (Phosphate Buffered Saline)

-

Quenching solution (e.g., 80% methanol at -80°C)

-

Extraction solvent (e.g., a mixture of methanol, chloroform, and water)

-

Centrifuge

-

Lyophilizer or speed vacuum concentrator

-

GC-MS system

Procedure:

-

Cell Harvesting and Quenching:

-

Aspirate the culture medium and quickly wash the cells with ice-cold PBS.

-

Immediately add ice-cold quenching solution to the cells to halt metabolic activity.

-

Scrape the cells and collect the cell suspension.

-

-

Metabolite Extraction:

-

Centrifuge the cell suspension at a low speed to pellet the cells.

-

Resuspend the cell pellet in the extraction solvent.

-

Vortex the mixture vigorously and incubate on ice.

-

Centrifuge at high speed to separate the soluble metabolites (supernatant) from the insoluble components (pellet).

-

-

Sample Preparation for GC-MS:

-

Transfer the supernatant to a new tube.

-

Dry the metabolite extract using a lyophilizer or speed vacuum concentrator.

-

The dried metabolites can then be derivatized to increase their volatility for GC-MS analysis.

-

-

GC-MS Analysis:

-

Analyze the derivatized samples using a GC-MS system.

-

Identify and quantify the metabolites using appropriate software and metabolite libraries.

-

Western Blotting for AMPK-mTOR-S6K Signaling

Objective: To assess the activation of the AMPK-mTOR-S6K signaling pathway in response to this compound treatment.

Materials:

-

Cell lysates from this compound and vehicle-treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the treated cells in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion

This compound is a valuable research tool for dissecting the metabolic vulnerabilities of cancer cells. By potently inhibiting LDHA and LDHB, it allows for the investigation of the consequences of disrupting glycolysis and the subsequent metabolic reprogramming that can lead to therapeutic resistance. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their studies of cancer metabolism and to explore novel combination therapies to overcome resistance.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 5. static.igem.wiki [static.igem.wiki]

- 6. promega.com [promega.com]

- 7. researchgate.net [researchgate.net]

- 8. tycmhoffman.com [tycmhoffman.com]

(R)-GNE-140: A Technical Guide to its Effects on Lactate Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-GNE-140 is a potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis. By targeting LDHA, this compound effectively reduces the conversion of pyruvate to lactate, a hallmark of the Warburg effect observed in many cancer cells. This guide provides a comprehensive overview of the effects of this compound on lactate production, including quantitative data from various cancer cell lines, detailed experimental protocols for assessing its activity, and a visualization of the underlying signaling pathways. The information presented herein is intended to support further research and development of LDHA inhibitors as potential therapeutic agents.

Introduction to this compound and Lactate Dehydrogenase A

This compound is a highly potent inhibitor of lactate dehydrogenase A (LDHA) and also shows activity against LDHB, with IC50 values of 3 nM and 5 nM, respectively.[1] LDHA is a key enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that is coupled with the regeneration of NAD+ from NADH. In many cancer cells, this pathway is upregulated, leading to increased lactate production even in the presence of oxygen, a phenomenon known as the "Warburg effect." The resulting acidic tumor microenvironment is associated with tumor progression, metastasis, and immune evasion.[2] By inhibiting LDHA, this compound disrupts this metabolic process, leading to a reduction in lactate levels and subsequent anti-tumor effects in glycolysis-dependent cancer cells.

Quantitative Effects of this compound on Lactate Production

This compound has been shown to dose-dependently inhibit lactate production across a range of human and murine cancer cell lines. The tables below summarize the available quantitative data on its efficacy.

Table 1: Inhibitory Activity of this compound against LDH Isoforms

| Isoform | IC50 (nM) |

| LDHA | 3 |

| LDHB | 5 |

Data sourced from MedChemExpress and Selleck Chemicals.[1]

Table 2: Effect of this compound on Lactate Production and Cell Viability in Various Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Notes |

| MIA PaCa-2 | Pancreatic Cancer | Lactate Production | Inhibition observed | Treatment with 10 µM this compound suppressed glycolysis.[3] |

| MDA-MB-231 | Breast Cancer | Lactic Acid Inhibition | IC50 = 3.04 µM | |

| A375 | Melanoma | Lactate Production | Dose-dependent inhibition | Comparable potency to another LDHA inhibitor, ML-05, after 6 hours of treatment.[4] |

| CAL51 | Breast Cancer | Lactate Production | Dose-dependent inhibition | Comparable potency to ML-05 after 6 hours of treatment.[4] |

| B16F10 | Murine Melanoma | Lactate Production | Dose-dependent inhibition | Comparable potency to ML-05 after 6 hours of treatment.[4] |

| EMT6 | Murine Breast Cancer | Lactate Production | Dose-dependent inhibition | Comparable potency to ML-05 after 6 hours of treatment.[4] |

| Panc02 | Murine Pancreatic Cancer | Lactate Production | Dose-dependent inhibition | Comparable potency to ML-05 after 6 hours of treatment.[4] |

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the direct inhibition of LDHA. This has several downstream consequences on cellular metabolism and signaling. A key resistance mechanism to this compound involves a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS), which can be driven by the activation of the AMPK-mTOR-S6K signaling pathway.[5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. The SIX1/LDHA Axis Promotes Lactate Accumulation and Leads to NK Cell Dysfunction in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-GNE-140: An In-Depth Technical Guide on In Vivo Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-GNE-140 is a highly potent and selective inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[1][2] Developed as a potential therapeutic agent in oncology, its mechanism of action centers on the disruption of metabolic pathways that cancer cells often depend on for proliferation and survival. Despite promising in vitro activity, the in vivo application of this compound has been challenging due to its pharmacokinetic profile. This technical guide synthesizes the available public domain information on the in vivo bioavailability and pharmacokinetics of this compound, providing a consolidated resource for researchers in the field. While specific quantitative pharmacokinetic parameters are not publicly available, this guide offers a comprehensive overview of its known characteristics and the experimental contexts in which it has been studied.

Mechanism of Action

This compound is a potent inhibitor of lactate dehydrogenase (LDH), with high selectivity for the LDHA isoform.[1][2] LDHA catalyzes the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis. By inhibiting LDHA, this compound disrupts the glycolytic pathway, leading to a decrease in lactate production and a potential shift towards oxidative phosphorylation. In cancer cells that are highly reliant on glycolysis (the Warburg effect), this inhibition can lead to metabolic stress, cell growth arrest, and apoptosis.

In Vivo Bioavailability and Pharmacokinetics

Publicly available data on the quantitative pharmacokinetics of this compound are limited. The primary literature from the developing institution, Genentech, indicates that the compound exhibits high oral bioavailability in mice but is hampered by rapid clearance. This combination of properties results in transient systemic exposure, which has limited its efficacy in in vivo tumor growth inhibition studies when administered via conventional oral dosing.

Quantitative Pharmacokinetic Parameters in Mice

| Parameter | Route | Dose | Value | Species | Reference |

| Bioavailability | Oral | 5 mg/kg | High | Mouse | [1][2] |

| Cmax | Oral | 5 mg/kg | Data Not Available | Mouse | - |

| Tmax | Oral | 5 mg/kg | Data Not Available | Mouse | - |

| AUC | Oral | 5 mg/kg | Data Not Available | Mouse | - |

| Half-life (t½) | Oral | 5 mg/kg | Data Not Available | Mouse | - |

| Clearance | - | - | Rapid | Mouse | [3] |

Table 1: Summary of available in vivo pharmacokinetic information for this compound in mice. Note the absence of specific quantitative data in the public domain.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully disclosed in the available literature. However, some information can be gleaned from published in vivo efficacy studies.

In Vivo Efficacy Studies in Mouse Xenograft Models

This compound has been evaluated in various mouse xenograft models of cancer. Due to its rapid clearance, conventional oral dosing, even at high concentrations, did not result in significant tumor growth inhibition.[4]

General Protocol Outline:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies.

-

Tumor Implantation: Human cancer cell lines are implanted subcutaneously or orthotopically.

-

Dosing:

-

Oral Gavage: this compound has been administered orally at doses up to 400 mg/kg.[4] The vehicle used for formulation is not consistently reported.

-

Continuous Infusion: To overcome the rapid clearance, continuous infusion via a subcutaneously implanted osmotic pump (e.g., Alzet pump) has been employed in some studies to maintain systemic exposure.

-

-

Efficacy Assessment: Tumor volume is measured regularly to assess the anti-tumor activity of the compound.

-

Pharmacodynamic Assessment: To confirm target engagement in vivo, lactate levels in tumor tissue can be measured. A significant reduction in lactate is expected following effective LDHA inhibition.

Analytical Methods

The specific analytical methods used for the quantification of this compound in biological matrices (e.g., plasma, tumor tissue) are not detailed in the available literature. However, for small molecule drug quantification in pharmacokinetic studies, liquid chromatography-mass spectrometry (LC-MS) is the standard and most likely method employed.

Discussion and Future Perspectives

The case of this compound highlights a common challenge in drug development: a potent in vitro compound may not translate to in vivo efficacy due to unfavorable pharmacokinetic properties. The high oral bioavailability of this compound is a desirable characteristic, but its rapid clearance necessitates alternative dosing strategies, such as continuous infusion, to maintain therapeutic concentrations.

For researchers working with this compound or similar compounds, the following points are critical considerations:

-

Pharmacokinetic Profiling: Early and thorough pharmacokinetic profiling is essential to understand a compound's in vivo behavior.

-

Formulation and Dosing: The rapid clearance of this compound underscores the importance of formulation and dosing regimen design to optimize exposure.

-

Pharmacodynamic Readouts: In the absence of robust tumor growth inhibition, pharmacodynamic markers, such as intratumoral lactate levels, are crucial for confirming target engagement in vivo.

Future research in this area could focus on medicinal chemistry efforts to develop analogs of this compound with improved pharmacokinetic profiles, specifically reduced clearance, while retaining high potency and selectivity for LDHA. Additionally, further exploration of novel drug delivery systems could enhance the therapeutic potential of this class of compounds.

Conclusion

This compound remains a valuable tool for studying the role of LDHA in cancer metabolism. While its development as a clinical candidate has been hindered by its pharmacokinetic profile, the lessons learned from its in vivo characterization provide important insights for the broader field of metabolism-targeted cancer therapy. This technical guide provides a summary of the publicly available information, emphasizing the need for detailed pharmacokinetic data in the early stages of drug discovery and development.

References

(R)-GNE-140: A Technical Overview of Preclinical Oncology Studies

(R)-GNE-140 is a potent and selective small molecule inhibitor of lactate dehydrogenase A (LDHA) and LDHB, enzymes critical for anaerobic glycolysis.[1][2] Its development has been driven by the hypothesis that targeting the altered metabolism of cancer cells, famously described as the Warburg effect, represents a viable therapeutic strategy. This document provides a comprehensive technical guide to the preclinical evaluation of this compound in oncology, summarizing key findings from in vitro and in vivo studies, detailing experimental methodologies, and visualizing the underlying biological pathways.

Mechanism of Action